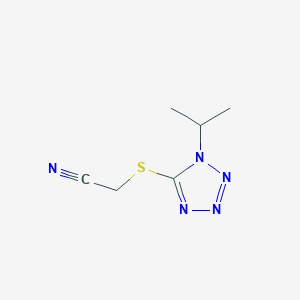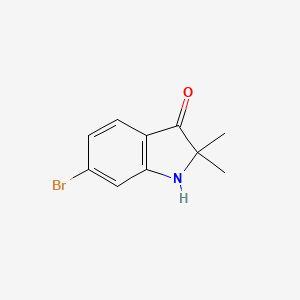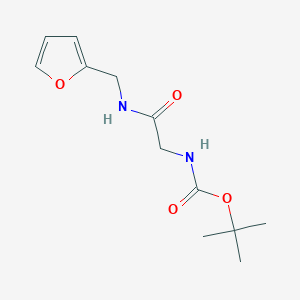
(1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol: is a complex organic compound that features a piperidine ring substituted with a butyl-tetrazole moiety and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting butylamine with sodium azide and triethyl orthoformate under reflux conditions.
Attachment to Piperidine: The butyl-tetrazole is then reacted with piperidine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride to form the desired piperidine derivative.
Introduction of the Methanol Group: The final step involves the reduction of the piperidine derivative using a suitable reducing agent like lithium aluminum hydride to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the butyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various alkyl or aryl substituted derivatives.
科学的研究の応用
(1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study the interaction of tetrazole-containing compounds with biological macromolecules.
作用機序
The mechanism of action of (1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors that have binding sites for tetrazole or piperidine moieties.
Pathways Involved: It may modulate signaling pathways related to neurotransmission or cellular metabolism, depending on its specific application.
類似化合物との比較
(1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol: can be compared with other similar compounds:
- Uniqueness : The presence of the methanol group in This compound provides unique reactivity and potential for further functionalization compared to its ethanol and propanol analogs.
Similar Compounds:
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H23N5O |
|---|---|
分子量 |
253.34 g/mol |
IUPAC名 |
[1-[(1-butyltetrazol-5-yl)methyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C12H23N5O/c1-2-3-6-17-12(13-14-15-17)9-16-7-4-11(10-18)5-8-16/h11,18H,2-10H2,1H3 |
InChIキー |
AZMOLVAHOQJTMP-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=NN=N1)CN2CCC(CC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![n-[2-(8-Quinolinyl)ethyl]sulfamide](/img/structure/B14909001.png)

